molecular formula C18H26N2O3 B13343464 Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate

Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate

Cat. No.: B13343464
M. Wt: 318.4 g/mol
InChI Key: IRYIPDIQRNKHKO-MAUKXSAKSA-N
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Description

Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[56]dodecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[56]dodecane core, which includes a 4-oxa-1,9-diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced analytical methods, such as NMR and HPLC, ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The presence of nitrogen and oxygen atoms within the ring system facilitates hydrogen bonding and electrostatic interactions with biological molecules .

Comparison with Similar Compounds

Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl (2S,6R)-2-methyl-4-oxa-1,10-diazaspiro[5.6]dodecane-10-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-15-12-22-14-18(19-15)8-5-10-20(11-9-18)17(21)23-13-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3/t15-,18+/m0/s1

InChI Key

IRYIPDIQRNKHKO-MAUKXSAKSA-N

Isomeric SMILES

C[C@H]1COC[C@@]2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1COCC2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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